
2-Chloro-6-methylphenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methylphenyl 2-methylprop-2-enoate: 2-chloro-6-methylphenyl isocyanate , is a chemical compound with the following structure:
Structure: Cl−C6H3CH3COO
It contains a chlorine atom attached to a phenyl ring and an ester group. This compound is of interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of 2-chloro-6-methylphenyl 2-methylprop-2-enoate involves the reaction of 2-chloro-6-methylphenol (also known as 2-chloro-6-methylphenyl alcohol) with acetyl chloride. The reaction proceeds as follows:
Cl−C6H3CH3OH+CH3COCl→Cl−C6H3CH3COO+HCl
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using appropriate equipment and safety precautions. It is essential to handle the corrosive and toxic reagents carefully.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: 2-chloro-6-methylphenyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Free Radical Halogenation: When exposed to halogen radicals (e.g., bromine radicals), it can undergo halogenation at the benzylic position.
Nucleophiles: Amines, alcohols, thiols
Halogenation: N-bromosuccinimide (NBS) in free radical reactions
Major Products: The major product of substitution reactions depends on the specific nucleophile used. For example, with an amine, the product would be an amide.
Scientific Research Applications
2-Chloro-6-methylphenyl 2-methylprop-2-enoate finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Medicinal Chemistry: It may have potential pharmaceutical applications.
Materials Science: For modifying surfaces or creating functionalized materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could involve interactions with biological targets, enzymatic inhibition, or other pathways.
Comparison with Similar Compounds
While 2-chloro-6-methylphenyl 2-methylprop-2-enoate is unique due to its specific substitution pattern, similar compounds include other halogenated phenyl esters and isocyanates.
Properties
CAS No. |
126969-77-5 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(2-chloro-6-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)11(13)14-10-8(3)5-4-6-9(10)12/h4-6H,1H2,2-3H3 |
InChI Key |
YUDJQIVGLDQNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




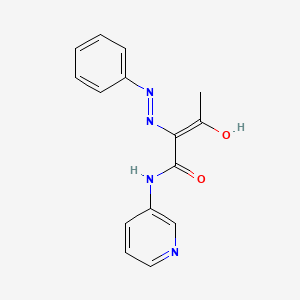

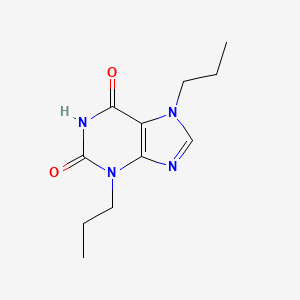

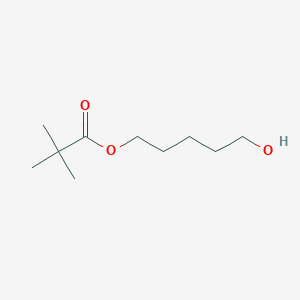
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
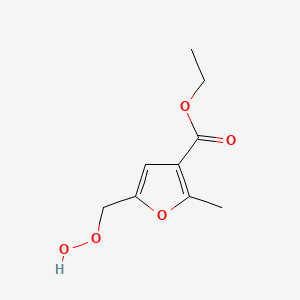
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
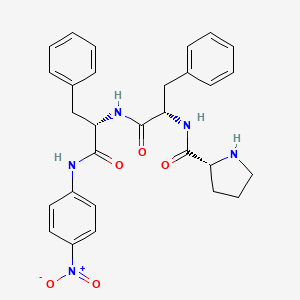
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

